molecular formula C13H25N7O4 B609467 N-Boc-N-bis(PEG1-azide) CAS No. 2100306-79-2

N-Boc-N-bis(PEG1-azide)

Cat. No. B609467
CAS RN: 2100306-79-2
M. Wt: 343.39
InChI Key: HGPOSUHEHQKFBQ-UHFFFAOYSA-N
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Description

“N-Boc-N-bis(PEG1-azide)” is a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected by acidic conditions . The molecular weight is 343.4 g/mol and the molecular formula is C13H25N7O4 .


Synthesis Analysis

The synthesis of “N-Boc-N-bis(PEG1-azide)” involves the use of azide groups that enable PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions . It’s also used as a reagent in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular structure of “N-Boc-N-bis(PEG1-azide)” consists of a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The molecular weight is 343.4 g/mol and the molecular formula is C13H25N7O4 .


Chemical Reactions Analysis

“N-Boc-N-bis(PEG1-azide)” is a click chemistry reagent . The azide groups undergo Click Chemistry with alkyne such as DBCO, BCN or propargyl reagent . Boc can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

“N-Boc-N-bis(PEG1-azide)” has a molecular weight of 343.4 g/mol . The functional group is Boc-protected amine/Azide . The compound should be stored at -20°C .

Scientific Research Applications

Synthesis and Characterization in Polymer Science

N-Boc-N-bis(PEG1-azide) finds application in the synthesis of photoaddressable linear−dendritic diblock copolymers, which are composed of poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters. These polymers exhibit properties like liquid crystallinity and photochromism, useful in materials science and nanotechnology (Barrio et al., 2009).

Lubrication Performance in Engineering Applications

In engineering, N-Boc-N-bis(PEG1-azide) derivatives have been explored as additives to enhance the lubrication performance of polyethylene glycol (PEG). These additives significantly reduce wear and friction in steel-steel contacts, offering potential for industrial and mechanical applications (Taher et al., 2014).

Quantum Dot Surface Functionalization in Nanotechnology

In nanotechnology, particularly for quantum dots, N-Boc-N-bis(PEG1-azide) plays a crucial role in bio-orthogonal coupling techniques. This functionalization enhances the quantum dots' utility for in vivo imaging and drug delivery, thanks to its unique chemical properties (Zhan et al., 2016).

Photocatalysis in Environmental Applications

In the field of environmental science, N-Boc-N-bis(PEG1-azide) derivatives are utilized in the fabrication of N-doped photocatalysts like (BiO)2CO3. These materials show excellent visible light photocatalytic activity and stability, making them suitable for pollution control and environmental cleanup (Dong et al., 2012).

Catalysis in Organic Chemistry

In organic synthesis, N-Boc-N-bis(PEG1-azide) is involved in the development of novel catalysts, such as palladium nanoparticles, which facilitate borylation of aryl and benzyl halides. This advances green chemistry practices by enabling efficient and environmentally friendly synthesis processes (Bej et al., 2012).

Drug Delivery in Biomedical Applications

In biomedical research, N-Boc-N-bis(PEG1-azide) derivatives are significant in the development of drug delivery systems. They are used in the conjugation of drugs to improve solubility and targeting, exemplified in the development of paclitaxel conjugates for cancer treatment (Khandare et al., 2006).

Epigenetic Studies in Human Reproduction

Finally, in the field of human reproduction and genetics, research involving N-Boc-N-bis(PEG1-azide) derivatives has contributed to understanding the epigenetic impacts of assisted reproductive technologies, specifically on the methylation patterns of the PEG1 gene in human early pregnancy loss (Zheng et al., 2011).

Mechanism of Action

Target of Action

N-Boc-N-bis(PEG1-azide) is primarily used in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

N-Boc-N-bis(PEG1-azide) is a click chemistry reagent. It contains two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .

Biochemical Pathways

The azide groups of N-Boc-N-bis(PEG1-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Pharmacokinetics

As a protac linker, it plays a crucial role in the adme (absorption, distribution, metabolism, and excretion) properties of the final protac molecule .

Result of Action

The primary result of the action of N-Boc-N-bis(PEG1-azide) is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering the protein levels within the cell .

Action Environment

The action of N-Boc-N-bis(PEG1-azide) can be influenced by various environmental factors. For instance, the Boc protected amine can be deprotected under acidic conditions . Additionally, the storage condition for N-Boc-N-bis(PEG1-azide) is typically at -20°C , indicating that temperature can influence its stability.

Future Directions

“N-Boc-N-bis(PEG1-azide)” is a promising compound in the field of drug delivery . Its unique structure and properties make it a valuable tool for the synthesis of PROTACs , which are a new class of drugs with potential applications in various therapeutic areas.

properties

IUPAC Name

tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N7O4/c1-13(2,3)24-12(21)20(6-10-22-8-4-16-18-14)7-11-23-9-5-17-19-15/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPOSUHEHQKFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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